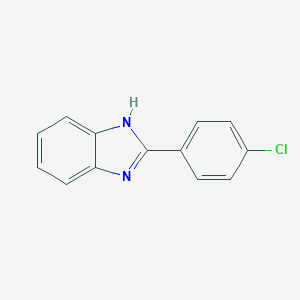

2-(4-Chlorophenyl)benzimidazole

概要

説明

2-(4-Chlorophenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction can be catalyzed by various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity, with microwave-assisted synthesis offering shorter reaction times and higher efficiency compared to traditional heating methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate-based nanocatalysts, can enhance the reaction efficiency and product yield . These catalysts are easily separable and reusable, making the process more sustainable and cost-effective.

化学反応の分析

Types of Reactions: 2-(4-Chlorophenyl)benzimidazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2 and HCl in acetonitrile at room temperature.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities.

科学的研究の応用

Synthesis of 2-(4-Chlorophenyl)benzimidazole

The synthesis of this compound typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. Various methods have been reported to optimize this process, including the use of green chemistry approaches such as magnetically recyclable nanocatalysts. For instance, a study demonstrated an efficient synthesis using iron oxide nanoparticles derived from green tea extract, achieving high yields and purity .

Biological Activities

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies on MOLT-4 cells showed a dose-dependent toxicity profile, with non-toxic effects observed at concentrations up to 0.147 µM . Furthermore, derivatives of benzimidazole have been explored for their potential as dual inhibitors of epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in cancer proliferation .

Antiviral Activity

Another area of interest is the compound’s antiviral potential. Studies have identified benzimidazole derivatives as effective inhibitors of hepatitis C virus (HCV) replication. For example, certain derivatives demonstrated lower IC50 values than established antiviral drugs like Telaprevir, indicating their promising role as HCV inhibitors .

Case Study 1: Antiproliferative Activity

A series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative effects against leukemia cell lines. The results highlighted that compounds related to this compound exhibited remarkable inhibition rates, with some derivatives achieving over 90% inhibition in specific cell lines .

| Compound | CCRF-CEM | RPMI-8226 | HL-60(TB) |

|---|---|---|---|

| 4a | 11.20% | 13.83% | 0% |

| 4c | 90.13% | 89.22% | 93.42% |

| 4e | 84.49% | 97.17% | 94.23% |

Case Study 2: Synthesis and Characterization

The synthesis process was optimized through various methodologies including microwave-assisted synthesis and solvent-free conditions, yielding high-purity products characterized by NMR and IR spectroscopy . The structural integrity and stability of the synthesized compounds were confirmed through crystallographic studies.

Material Science Applications

Beyond biological applications, benzimidazole derivatives including this compound are also being explored for their properties as corrosion inhibitors in metal protection strategies. Their ability to form stable complexes with metal ions enhances their effectiveness in preventing corrosion .

作用機序

The mechanism of action of 2-(4-Chlorophenyl)benzimidazole involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound can inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.

Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

類似化合物との比較

2-(2-Chlorophenyl)benzimidazole: Similar in structure but with the chlorine atom at the 2-position, affecting its reactivity and biological activity.

2-Phenylbenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and applications.

Uniqueness: 2-(4-Chlorophenyl)benzimidazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and broadens its range of applications in medicinal chemistry and material science.

生物活性

2-(4-Chlorophenyl)benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring substituted with a 4-chlorophenyl group. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets within cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapies. For instance, it interacts with the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, leading to apoptotic effects in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound derivatives can induce apoptosis through the activation of caspases, particularly caspase-3 and caspase-9, which are crucial for programmed cell death .

- VEGFR-2 Inhibition : The compound exhibits significant inhibitory activity against VEGFR-2, a critical target in cancer therapy that promotes angiogenesis .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent antiproliferative effects against several cancer cell lines including non-small cell lung cancer (NCI-H460), melanoma (SK-MEL-28), and ovarian cancer (OVCAR-4). The compounds showed complete cell death in A549 cells with growth inhibition percentages reaching up to -64.39% .

- Mechanistic Insights : In vitro assays revealed that treatment with these compounds led to increased levels of apoptotic markers such as active caspase-9 and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in treated cells .

Pharmacological Potential

The promising biological activities of this compound derivatives suggest their potential as therapeutic agents in oncology:

- Anticancer Therapy : Due to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression, these compounds may serve as lead candidates for developing new anticancer drugs.

- Combination Therapies : Research indicates that combining these compounds with existing therapies could enhance efficacy and reduce resistance in cancer treatment regimens.

特性

IUPAC Name |

2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJRTVWRYYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353951 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-85-8 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 2-(4-Chlorophenyl)benzimidazole?

A1: this compound is an organic compound with a benzimidazole ring structure substituted with a 4-chlorophenyl group at the 2-position. While its exact molecular formula and weight are not provided in the abstracts, it can be deduced.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: A study investigated a supermolecular compound formed by this compound with antimony pentachloride. [] The crystal structure analysis revealed that:

Q3: What are the potential applications of this compound based on its reported properties?

A3: While research on this compound is ongoing, the available information suggests potential applications in areas such as:

- Fluorescence-based sensors and probes: The compound's fluorescence behavior, potentially influenced by its crystal structure and interactions, could be explored for developing sensors or probes in various fields. []

- Materials science: The ability of this compound to form supermolecular structures through diverse interactions might be valuable in designing functional materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。